![molecular formula C11H12O4 B12317929 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is a complex organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is known for its unique tricyclic structure, which includes an acrylate group and an oxa-tricyclo nonanone core. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one typically involves the reaction of a suitable precursor with an acrylate reagent under controlled conditions. One common method involves the use of hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-7-yl ester as a starting material . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one involves its interaction with specific molecular targets and pathways. The acrylate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one: Similar structure but with a hydroxy group instead of an acrylate group.
4-Oxa-tricyclo[4.2.1.03.7]nonan-5-one: Lacks the acrylate group, making it less reactive in certain chemical reactions.
Uniqueness
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is unique due to its acrylate group, which imparts distinct reactivity and chemical properties. This makes it valuable in various research and industrial applications where specific reactivity is required .
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-9-yl) prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-2-8(12)15-10-5-3-6-7(4-5)14-11(13)9(6)10/h2,5-7,9-10H,1,3-4H2 |
Clé InChI |
HBPXCEWRNUIKDD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1C2CC3C1C(=O)OC3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12317855.png)
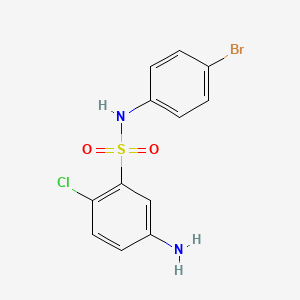
![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)
![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)
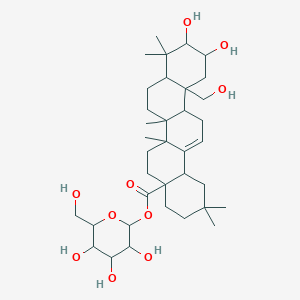
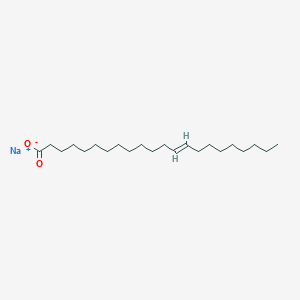
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
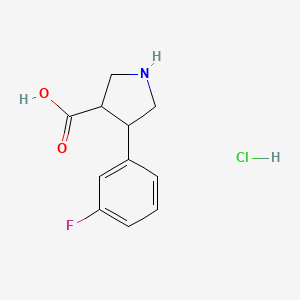
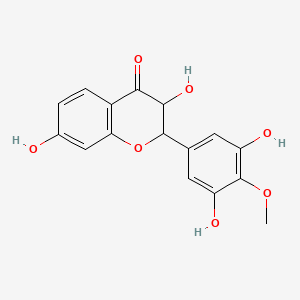
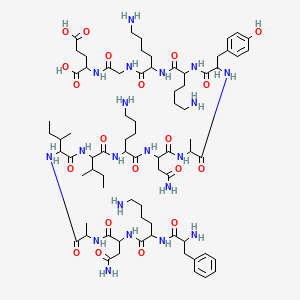
![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)

